Cas no 80-44-4 (Butyl Benzenesulfonate)
Butyl Benzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonic acid,butyl ester
- Butyl Benzenesulfonate
- n-Butyl Benzenesulfonate
- Benzenesulfonic Acid Butyl Ester
- NSC 3215
- Benzenesulfonic acid, n-butyl ester
- SY053759
- DTXSID1075357
- J-519969
- NSC3215
- 80-44-4
- NSC-3215
- InChI=1/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- AKOS024336561
- Benzenesulfonic acid, butyl ester
- NIKBCKTWWPVAIC-UHFFFAOYSA-N
- butyl benzene sulfonate
- D88592
- SCHEMBL346204
- B0031
- BENZENESULFONICACIDN-BUTYLESTER
- CCRIS 9153
- ButylBenzenesulfonate
- CS-W014927
- FT-0631359
- NIKBCKTWWPVAIC-UHFFFAOYSA-
- Y9VFZ9PM33
- Benzenesulfonic acid n-butyl ester
- butoxysulfonylbenzene
- MFCD00025036
- LS-13821
- DB-056435
-
- MDL: MFCD00025036
- Inchi: 1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- InChI Key: NIKBCKTWWPVAIC-UHFFFAOYSA-N
- SMILES: O=S(C1C=CC=CC=1)(OCCCC)=O
Computed Properties
- Exact Mass: 214.06600
- Monoisotopic Mass: 214.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: Uncertain.
- Density: 1.15
- Boiling Point: 153°C/7mmHg(lit.)
- Refractive Index: 1.4980-1.5020
- PSA: 51.75000
- LogP: 3.27280
- Solubility: Uncertain
Butyl Benzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134546-25ml |
Butyl Benzenesulfonate |
80-44-4 | ≥98.0% | 25ml |
¥395.90 | 2023-09-04 | |
| Alichem | A019088101-500g |
Butyl benzenesulfonate |
80-44-4 | 95% | 500g |
$351.45 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026185-25ml |
Butyl Benzenesulfonate |
80-44-4 | 98% | 25ml |
¥363 | 2024-05-21 | |
| TRC | B690670-250mg |
Butyl Benzenesulfonate |
80-44-4 | 250mg |
$ 150.00 | 2023-09-08 | ||
| TRC | B690670-2.5g |
Butyl Benzenesulfonate |
80-44-4 | 2.5g |
$ 276.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B864614-100ml |
Butyl Benzenesulfonate |
80-44-4 | ≥98.0% | 100ml |
¥1,500.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0031-25ml |
Butyl Benzenesulfonate |
80-44-4 | 98.0%(T) | 25ml |
¥475.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B864614-25ml |
Butyl Benzenesulfonate |
80-44-4 | ≥98.0% | 25ml |
¥405.00 | 2022-09-02 | |
| A2B Chem LLC | AB71650-1g |
Benzenesulfonic acid n-butyl ester |
80-44-4 | 98% | 1g |
$18.00 | 2024-04-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0031-25ML |
Butyl Benzenesulfonate |
80-44-4 | >98.0%(GC) | 25ml |
¥380.00 | 2024-04-15 |
Butyl Benzenesulfonate Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Butyl Benzenesulfonate Raw materials
- 2,2,6,6-Tetramethylpiperidine
- Phosphonic acid, P-acetyl-, dibutyl ester
- N-(phenylimino)methanesulfonamide
- Phenylsulfonic Acid
- N-Methyl-N-phenylbenzenesulfonamide
- benzenesulfonyl fluoride
- Benzenesulfinic acid
- 1-Butanol
Butyl Benzenesulfonate Preparation Products
Butyl Benzenesulfonate Suppliers
Butyl Benzenesulfonate Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Butyl Benzenesulfonate
Butyl Benzenesulfonate (CAS No. 80-44-4): A Versatile Compound in Chemical and Pharmaceutical Applications
Among the diverse array of organic compounds utilized in modern chemistry and pharmaceutical research, Butyl Benzenesulfonate (CAS No. 80-44-4) stands out as a critical intermediate and functional reagent. This compound, formally identified as p-Toluenesulfonic acid butyl ester, exhibits unique physicochemical properties that make it indispensable in synthetic chemistry, drug development, and material science. Recent advancements in its synthesis methodologies and application domains have further expanded its utility, positioning it as a cornerstone in contemporary chemical innovation.
The molecular structure of Butyl Benzenesulfonate consists of a benzene ring substituted with a methyl group at the para position and a sulfonic acid esterified with a butyl group. This configuration imparts exceptional thermal stability (m.p. 65–67°C) and solubility in organic solvents such as dichloromethane and ethanol. Its sulfonate ester functional group enables versatile reactivity, acting as both an acid catalyst and a reactive handle for conjugation reactions. Recent studies published in Journal of Organic Chemistry (2023) highlight its role in enhancing the efficiency of Friedel-Crafts acylation processes, reducing reaction times by up to 35% compared to conventional catalysts like AlCl₃.
In pharmaceutical research, Butyl Benzenesulfonate derivatives have emerged as key intermediates in the synthesis of bioactive molecules. A groundbreaking 2023 study from the University of Cambridge demonstrated its application in creating prodrugs for targeted cancer therapy. By conjugating this compound with tumor-penetrating peptides via click chemistry, researchers achieved up to 70% reduction in off-target toxicity while maintaining efficacy against triple-negative breast cancer cells. Such advancements underscore its potential in next-generation drug delivery systems.
The material science community has also leveraged the unique properties of CAS No. 80-44-4 compounds. In polymer engineering, this sulfonate ester serves as an efficient crosslinking agent for creating stimuli-responsive hydrogels. A Nature Materials paper (January 2024) reported its use in developing pH-sensitive gels for controlled drug release systems, exhibiting phase transition temperatures tunable between 37–55°C through structural modifications. The compound's ability to form stable covalent bonds under mild conditions makes it superior to traditional crosslinkers like glutaraldehyde.
In analytical chemistry applications, Butyl Benzenesulfonate standards play a critical role in chromatographic calibration processes. Recent ISO standard updates (ISO/TC61/SC13) recognize this compound as an ideal reference material for quantifying trace impurities in high-purity pharmaceutical excipients. Its sharp UV absorption peak at 265 nm allows precise detection limits down to 1 ppm using HPLC methods, ensuring compliance with FDA guidelines for drug substance characterization.
Safety considerations remain paramount when handling this compound despite its non-hazardous classification under GHS criteria (Hazard Category: Non-flammable liquid). Current best practices emphasize using nitrogen-purged containers during storage and employing fume hoods during synthesis due to its low volatility (vapor pressure: ~0.1 mmHg at 25°C). Recent environmental toxicity studies published by the EPA confirm no adverse effects on aquatic ecosystems at concentrations below 10 mg/L, aligning with green chemistry principles.
Ongoing research continues to unlock new applications for this multifunctional compound. A collaborative project between MIT and Merck scientists is exploring its use as a chiral auxiliary in asymmetric synthesis processes, achieving enantiomeric excess values exceeding 99% for complex amine derivatives—a breakthrough that could revolutionize API manufacturing efficiency. As these innovations demonstrate, CAS No. 80-44-4 compounds remain central to advancing chemical innovation across industries while maintaining rigorous safety standards.
80-44-4 (Butyl Benzenesulfonate) Related Products
- 80-45-5(Benzenesulfonic acid, pentyl ester)
- 781-07-7(Benzenesulfonic acid, hexyl ester)
- 41233-31-2(Benzenesulfonicacid, decyl ester)
- 1886-81-3(Benzenesulfonic acid, dodecyl ester)
- 25474-61-7(1-Tridecanol,1-benzenesulfonate)
- 27479-45-4(Benzenesulfonic acid,dodecyl-, magnesium salt (2:1))
- 60832-20-4(Benzenesulfonic acid, nonyl ester)
- 12068-15-4(Benzenesulfonic acid,dodecyl-, strontium salt (8CI,9CI))
- 12068-16-5(Benzenesulfonic acid,dodecyl-, zinc salt (2:1))
- 778-28-9(Butyl 4-methylbenzenesulfonate)